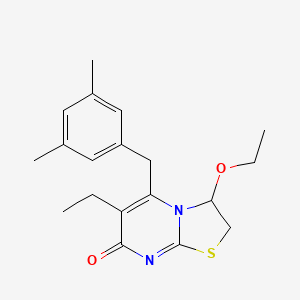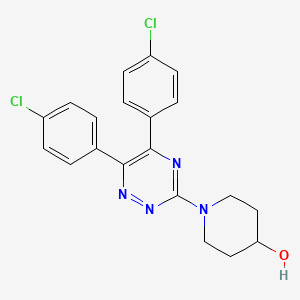
2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, with its unique trifluoromethyl group, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-ketoesters.
Introduction of the Trifluoromethyl Group: Using reagents such as trifluoroacetic acid or trifluoromethyl iodide under specific conditions.
Functional Group Modifications: Introducing the amino groups and the hexyl side chain through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one can undergo several types of chemical reactions:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups like alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for 2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Modulating signaling pathways, inhibiting or activating enzymes, or altering gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diaminopyrimidin-4(1H)-one: Lacks the trifluoromethyl group and hexyl side chain.
5-Trifluoromethyluracil: Contains a trifluoromethyl group but differs in other substituents.
6-Amino-2,4-dihydroxypyrimidine: Similar core structure but different functional groups.
Uniqueness
The presence of the trifluoromethyl group and the hexyl side chain in 2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one may confer unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions.
Propiedades
Número CAS |
647831-31-0 |
|---|---|
Fórmula molecular |
C10H13F3N4O2 |
Peso molecular |
278.23 g/mol |
Nombre IUPAC |
2,4-diamino-5-(6,6,6-trifluoro-5-oxohexyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H13F3N4O2/c11-10(12,13)6(18)4-2-1-3-5-7(14)16-9(15)17-8(5)19/h1-4H2,(H5,14,15,16,17,19) |
Clave InChI |
MBFIKHBJTNDHQK-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)C(F)(F)F)CC1=C(N=C(NC1=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12908761.png)
![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)

![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)

![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)


![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)



![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908819.png)

